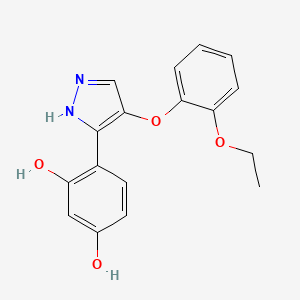
4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol
説明
The compound “4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol” is a complex organic molecule. It contains a benzene ring which is a common structure in organic chemistry. Attached to this benzene ring are a pyrazole ring and an ethoxyphenol group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzene ring provides a stable, aromatic base for the molecule. The pyrazole ring is a type of heterocycle and is likely to influence the compound’s reactivity. The ethoxyphenol group contains an ether linkage and a phenol group, which could have implications for the compound’s solubility and acidity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the aromatic rings and the various functional groups. For example, the benzene ring might undergo electrophilic aromatic substitution reactions . The pyrazole ring could potentially participate in reactions typical for heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar ether and phenol groups could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .科学的研究の応用
Tautomerism and Structural Analysis
The study of NH-pyrazoles, including compounds structurally related to 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol, highlights the significance of tautomerism and the impact of phenol residues on crystallization and hydrogen bonding patterns. These compounds exhibit unique tautomerism both in solution and in the solid state, with their structures determined by X-ray crystallography and supported by NMR spectroscopy, showcasing the complex pattern of hydrogen bonds that stabilize their crystalline forms (Cornago et al., 2009).
Phototransformations
Research on benzopyranol systems related to the chemical structure of interest reveals the mechanisms behind their phototransformations. These studies involve steady-state photolysis and laser flash photolysis to understand the prototropic reactions and the formation of reactive intermediates, contributing to a deeper understanding of the photochemical behavior of these compounds (Ramaiah et al., 1988).
Molecular Docking and Quantum Chemical Calculations
The application of molecular docking and quantum chemical calculations to compounds structurally similar to this compound facilitates the prediction of their molecular structure, spectroscopic data, and potential biological activities. These computational studies provide valuable insights into the intramolecular charge transfers, molecular electrostatic potentials, and biological effects, offering a foundation for further experimental and theoretical investigations (Viji et al., 2020).
Synthesis and Bioactivity Studies
Further research into the synthesis and bioactivity of related pyrazole compounds demonstrates the potential for developing novel molecules with significant cytotoxic and tumor-specific activities. These studies highlight the importance of structural modification and the exploration of different substituents to enhance the biological efficacy of these compounds, paving the way for their potential use in medicinal chemistry (Gul et al., 2016).
Safety and Hazards
作用機序
Target of Action
The compound contains a benzene ring with two hydroxyl groups, which classifies it as a type of phenol . Phenols are often involved in antioxidant activity, binding to free radicals and preventing them from causing cellular damage. The pyrazole group could potentially interact with various enzymes or receptors, but without specific research, it’s hard to say definitively.
特性
IUPAC Name |
4-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-14-5-3-4-6-15(14)23-16-10-18-19-17(16)12-8-7-11(20)9-13(12)21/h3-10,20-21H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMXAGDKLCZEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333309 | |
| Record name | 4-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648328 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879570-61-3 | |
| Record name | 4-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2956514.png)
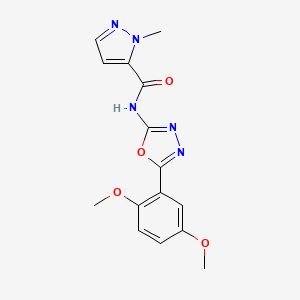
![N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2956519.png)
![1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2956521.png)
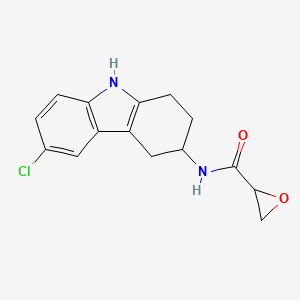
![1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2956523.png)
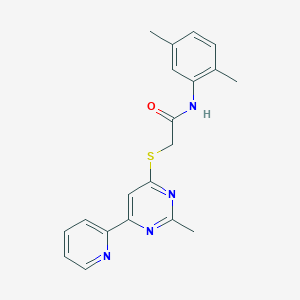
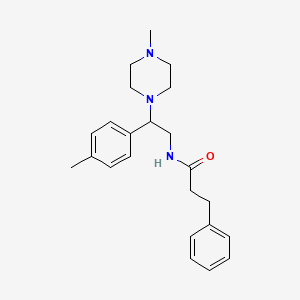
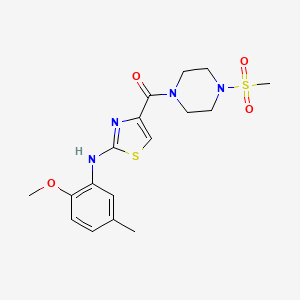
![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956528.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone;dihydrochloride](/img/structure/B2956529.png)


![5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2956537.png)
